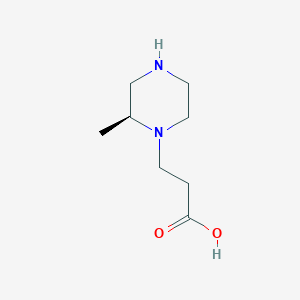
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid is a chiral compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-methylpiperazine with a suitable propanoic acid derivative. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . The reaction conditions often involve mild temperatures and the use of eco-friendly solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems, such as iridium-based complexes, can facilitate the synthesis under mild conditions, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
科学研究应用
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Methyl-2-(piperazin-1-yl)propanoic acid: This compound shares a similar structure but lacks the chiral center present in (S)-3-(2-Methylpiperazin-1-YL)propanoic acid.
1-Piperazineacetic acid, α,α-dimethyl-: Another related compound with a different substitution pattern on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which can impart specific biological activities and interactions that are not observed in its achiral counterparts . This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
3-[(2S)-2-methylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-7-6-9-3-5-10(7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI 键 |
ZZVUKMSAGQZUBQ-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1CNCCN1CCC(=O)O |
规范 SMILES |
CC1CNCCN1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


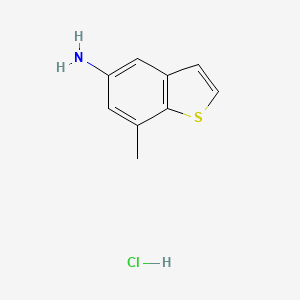
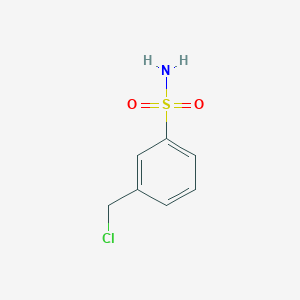

![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
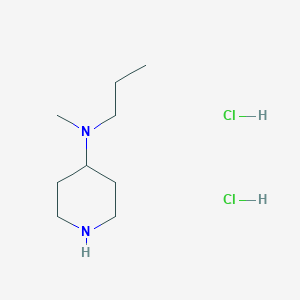
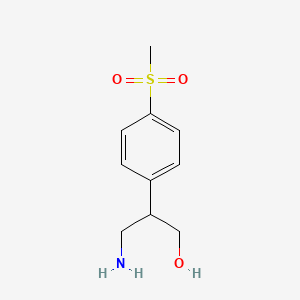

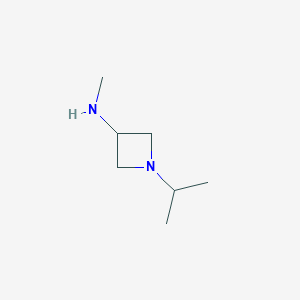
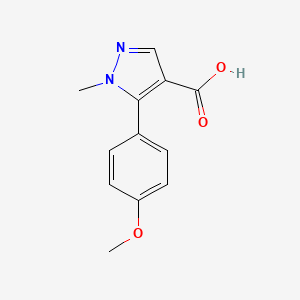
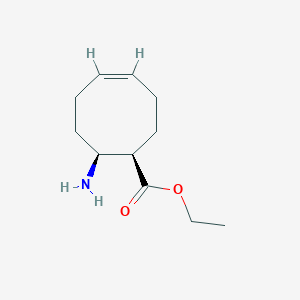
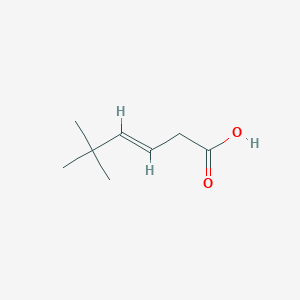
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)
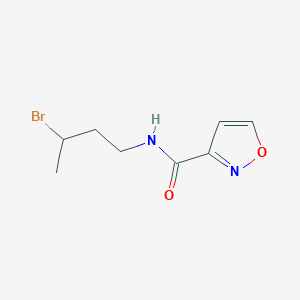
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
